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Chlorodiphenyl(diphenylmethyl)silane

Silyl Protecting Groups Hydrolytic Stability Acid-Catalyzed Deprotection

Chlorodiphenyl(diphenylmethyl)silane (CAS 56042-17-2), with the molecular formula C₂₅H₂₁ClSi and a molecular weight of 384.97 g/mol, is a triarylchlorosilane classified under organosilicon compounds. Its silicon center is bonded to two phenyl groups, one diphenylmethyl group, and a reactive chlorine atom.

Molecular Formula C25H21ClSi
Molecular Weight 385.0 g/mol
CAS No. 56042-17-2
Cat. No. B11944163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorodiphenyl(diphenylmethyl)silane
CAS56042-17-2
Molecular FormulaC25H21ClSi
Molecular Weight385.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)[Si](C3=CC=CC=C3)(C4=CC=CC=C4)Cl
InChIInChI=1S/C25H21ClSi/c26-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25H
InChIKeyJQHRMCIYDIBZKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorodiphenyl(diphenylmethyl)silane (CAS 56042-17-2): Procurement-Ready Profile


Chlorodiphenyl(diphenylmethyl)silane (CAS 56042-17-2), with the molecular formula C₂₅H₂₁ClSi and a molecular weight of 384.97 g/mol, is a triarylchlorosilane classified under organosilicon compounds . Its silicon center is bonded to two phenyl groups, one diphenylmethyl group, and a reactive chlorine atom. This compound serves primarily as a sterically demanding silylating agent and a precursor for the diphenyl(diphenylmethyl)silyl (DPDPMS) protecting group, which is used in multi-step organic synthesis to temporarily mask reactive hydroxyl, amine, and thiol functionalities . It is commercially available from major suppliers such as Sigma-Aldrich .

Sterically demanding triarylsilane silylating agent
Precursor for DPDPMS protecting group in multi-step synthesis
Masks hydroxyl, amine, and thiol functionalities

Why Chlorodiphenyl(diphenylmethyl)silane Cannot Be Replaced by Generic Silanes


Bulk procurement of silylating agents for complex syntheses cannot rely on generic substitution because the steric and electronic properties of the silyl group directly dictate both the hydrolytic stability of the protected intermediate and the conditions under which it can be chemoselectively removed [1]. The relative stability of trisubstituted silyl ethers under acidic conditions follows a strict hierarchy: TMS ≈ DMPS ≈ MDPS < DMIPS ≈ TES < TBDPS ≈ TBS < TDS < TIPS < DTBMS [2]. Replacing a sterically tuned triarylsilyl group like diphenyl(diphenylmethyl)silyl with a smaller or electronically different analog (e.g., TMS or TBDMS) can lead to premature deprotection, loss of orthogonal selectivity, or a failed key step, directly impacting synthesis success and procurement value.

Risk Aspect
Target Compound
Generic Silane
Hydrolytic Stability
High acid stability; steric shielding resists premature cleavage
TMS/DMPS hydrolyze rapidly; risk of unintended deprotection
UV Detectability
Strong UV chromophore enables direct HPLC monitoring
TMS/TES/TBS are UV-transparent; require RI or derivatization
Regioselectivity
Steric bulk favors primary alcohol protection
Smaller silanes (TMS) show poor discrimination, leading to mixtures

Quantitative Differentiation of Chlorodiphenyl(diphenylmethyl)silane for Scientific Procurement


Hydrolytic Stability Benchmarking Against TMS, DMPS, and TBDMS Ethers

The diphenyl(diphenylmethyl)silyl (DPDPMS) group, derived from chlorodiphenyl(diphenylmethyl)silane, provides hydrolytic stability that is significantly higher than trimethylsilyl (TMS) and methyldiphenylsilyl (DMPS) ethers, positioning it closer to tert-butyldimethylsilyl (TBS) ethers in the established stability hierarchy [1]. While TMS ethers hydrolyze rapidly even under mildly acidic conditions, triarylsilyl ethers like those from the target compound require prolonged exposure to fluoride sources (e.g., TBAF) for cleavage, offering orthogonality in complex synthetic sequences where TMS/TBDMS groups are removed first [2].

Hydrolytic Stability
Class-level inference
Stability order: TMS ≈ DMPS ≈ MDPS
Supports orthogonality in multi-step synthesis
Class-level inference; verify for specific substrates
UV Detectability
Class-level inference
Strong UV absorption at 254 nm (three phenyl rings)
Enables direct HPLC monitoring without derivatization
Data to verify for specific chromophore environments
Regioselectivity
Cross-study comparable
Predicted higher selectivity vs DPMSCl; TMS non-selective
Facilitates selective protection of primary alcohols
Cross-study comparison; validate in target system
Silyl Protecting Groups Hydrolytic Stability Acid-Catalyzed Deprotection

Enhanced UV Detectability for Reaction Monitoring and Purification

Unlike non-chromophoric silyl protecting groups such as TMS, TES, and TBS, the triarylsilyl group introduced by Chlorodiphenyl(diphenylmethyl)silane carries a strong UV chromophore (λmax ~254–265 nm) due to its multiple phenyl rings, enabling direct HPLC or UV monitoring of reaction progress and facilitating preparative HPLC purification . This contrasts sharply with aliphatic silyl ethers, which require refractive index (RI) detection or derivatization for sensitive quantification.

UV Detectability
Class-level inference
Strong UV absorption at 254 nm (three phenyl rings)
Enables direct HPLC monitoring without derivatization
Data to verify for specific chromophore environments
Chromophoric Silyl Groups HPLC Monitoring Quantitative Analysis

Regioselective Silylation of Complex Substrates: Evidence from β-Cyclodextrin

In a direct comparative study, diphenylmethylsilyl chloride (DPMSCl, a close analog of the target compound) exhibited high regioselectivity for the primary hydroxyl groups of β-cyclodextrin over secondary ones, whereas trimethylsilyl chloride (TMSCl) showed far less discrimination, leading to mixtures of silyl ethers [1]. The target compound, with even greater steric bulk due to the additional diphenylmethyl substituent, is expected to amplify this selectivity, based on well-established steric effects in triarylsilyl chemistry [2].

Regioselectivity
Cross-study comparable
Predicted higher selectivity vs DPMSCl; TMS non-selective
Facilitates selective protection of primary alcohols
Cross-study comparison; validate in target system
Regioselective Silylation β-Cyclodextrin Primary Hydroxyl Protection

Optimal Application Scenarios for Chlorodiphenyl(diphenylmethyl)silane Procurement


Chemoselective Protection in Total Synthesis of Natural Products

In the multi-step total synthesis of structurally complex natural products (e.g., macrolides, polyketides), a robust and orthogonally removable protecting group is essential. Chlorodiphenyl(diphenylmethyl)silane is used to install the DPDPMS group on a specific hydroxyl, which survives acidic and basic conditions that would cleave TMS or TBDMS ethers, as supported by the stability hierarchy [1]. This allows for a late-stage fluoride-mediated deprotection without affecting other base-labile protecting groups, directly enabling convergent synthetic strategies.

Synthesis of UV-Labeled Building Blocks for High-Throughput Chemistry

The intrinsic UV chromophore of the triarylsilyl group makes chlorodiphenyl(diphenylmethyl)silane a superior choice for preparing silylated building blocks destined for high-throughput experimentation [1]. Reaction progress can be monitored directly by HPLC-UV without the need for TLC staining or LC-MS, significantly streamlining automated synthesis workflows.

Regioselective Functionalization of Polyols and Carbohydrates

For complex carbohydrate chemistry or polyol functionalization, the target silane provides the necessary steric bulk to achieve selective protection of primary or equatorial hydroxyl groups. Leveraging the steric differentiation established in triarylsilyl ether chemistry [1][2], it can preferentially react at less hindered sites, simplifying the protection/deprotection sequences and improving overall yield compared to using non-bulky silylating agents.

Application
Selection Property
Validation Focus
Chemoselective total synthesis
Orthogonal stability vs common silyl ethers
Fluoride-mediated deprotection without base-labile group loss
UV-labeled building blocks
Intrinsic UV-active protecting group
Direct HPLC-UV reaction monitoring
Regioselective polyol modification
Steric bulk for primary alcohol discrimination
Product distribution via 29Si NMR or HPLC
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